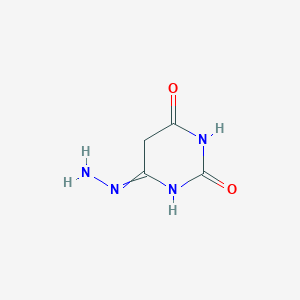

6-hydrazino-2,4(3H,5H)-pyrimidinedione

Description

Properties

IUPAC Name |

6-hydrazinylidene-1,3-diazinane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2/c5-8-2-1-3(9)7-4(10)6-2/h1,5H2,(H2,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGIANYJQIJBTRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NN)NC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazination of Pyrimidine-2,4-dione Derivatives

- Starting Material: Pyrimidine-2,4-dione (uracil) or methyl-substituted analogs such as 3-methyluracil.

- Reagents: Hydrazine hydrate is the nucleophile used to replace the hydrogen at the 6-position with a hydrazino group.

- Solvent: Commonly ethanol or methanol.

- Conditions: Reflux at 80–100°C for several hours (typically 4–12 hours) to ensure complete conversion.

- Mechanism: The hydrazine attacks the electrophilic carbon at the 6-position, replacing the hydrogen and forming the hydrazino derivative.

This method is widely reported for synthesizing 6-hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione, a close analog of the target compound, indicating its applicability to 6-hydrazino-2,4(3H,5H)-pyrimidinedione synthesis.

Industrial Scale Production

- Continuous Flow Reactors: Industrial processes employ continuous flow techniques to optimize reaction time and yield.

- Catalysts: Use of catalysts and controlled reaction parameters (temperature, solvent, and hydrazine concentration) enhances efficiency.

- Advantages: Improved safety, scalability, and reproducibility compared to batch processing.

Alternative Synthetic Routes and Catalytic Methods

While direct hydrazination is the primary route, alternative methods include:

- Multicomponent One-Pot Reactions: Using aldehydes, pyrimidine derivatives, and hydrazine sources with hybrid catalysts (organocatalysts, metal catalysts, ionic liquids) to build the pyrimidinedione scaffold with hydrazino substitution in a single step.

- Green Chemistry Approaches: Employing solvent-free or metal-free conditions, ionic liquids, or nanocatalysts to minimize environmental impact and improve stereoselectivity.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Ethanol or Methanol | Polar protic solvents facilitate hydrazination |

| Temperature | 80–100°C | Reflux conditions ensure reaction completion |

| Reaction Time | 4–12 hours | Longer times improve yield but may cause side reactions |

| Hydrazine Source | Hydrazine hydrate | Commonly used nucleophile |

| Catalysts | Sometimes used in industrial scale | Enhance rate and selectivity |

| Purification | Filtration, recrystallization | To isolate pure hydrazino-pyrimidinedione |

Research Findings and Yields

- Yields: Laboratory-scale syntheses report yields typically in the range of 70–85% for hydrazination of uracil derivatives.

- Purity: High purity is achieved through recrystallization from ethanol or water.

- Side Products: Minimal side reactions reported under optimized conditions; however, prolonged heating may cause decomposition.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 6-Hydrazino-2,4(3H,5H)-pyrimidinedione can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the hydrazino group.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.

Substitution: Various nucleophiles and electrophiles can be used to substitute the hydrazino group.

Major Products Formed:

Oxidation: The oxidation of the hydrazino group can lead to the formation of nitrogen-containing compounds such as nitroso derivatives.

Reduction: Reduction reactions can produce amines or other reduced derivatives.

Substitution: Substitution reactions can result in the formation of various substituted pyrimidinediones.

Scientific Research Applications

Medicinal Chemistry

6-Hydrazino-2,4(3H,5H)-pyrimidinedione serves as an important intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been investigated for their potential anticancer , antiviral , and antimicrobial activities. The compound's structural similarity to nucleic acid bases allows it to interact with biological targets effectively.

Case Studies in Anticancer Research

- Study on Antitumor Activity : A study demonstrated that derivatives of 6-hydrazino-2,4(3H,5H)-pyrimidinedione exhibited significant cytotoxic effects against various cancer cell lines. The mechanism involved the inhibition of specific enzymes related to cancer cell proliferation.

- Antiviral Properties : Research has indicated that certain derivatives can inhibit viral replication by interfering with viral enzymes, making them candidates for antiviral drug development.

Biological Studies

The compound is extensively utilized in biological research due to its ability to modulate enzyme activity and receptor binding.

Enzyme Inhibition Studies

- Mechanism of Action : The hydrazino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzymatic activity. This property has been leveraged in studies focusing on enzyme inhibitors related to metabolic pathways .

- Receptor Binding : Its structural characteristics allow it to engage with nucleic acid-binding proteins and receptors, influencing various biological pathways. This interaction is crucial for understanding its pharmacodynamics and therapeutic potential .

Industrial Applications

In addition to its medicinal uses, 6-hydrazino-2,4(3H,5H)-pyrimidinedione finds applications in the industrial sector.

Synthesis of Dyes and Agrochemicals

The compound serves as a precursor in the synthesis of dyes and agrochemicals. Its unique chemical structure facilitates the formation of various derivatives that are valuable in industrial processes.

Mechanism of Action

The mechanism by which 6-hydrazino-2,4(3H,5H)-pyrimidinedione exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Pyrimidinedione derivatives often differ in substituents at positions 5 and 6, which significantly influence their electronic properties and biological activities:

*Calculated based on molecular formula C₄H₆N₄O₂.

Key Observations :

- The hydrazino group in the target compound introduces a stronger hydrogen-bonding capacity compared to amino (-NH₂) or nitro (-NO₂) groups in analogues. This may enhance interactions with polar residues in enzyme active sites .

- 5-Ethyl-5-phenyl derivatives (e.g., 6-amino-5-ethyl-5-phenyl-) display increased lipophilicity, favoring membrane permeability but reducing solubility .

Comparison of Docking Scores (UBE2C Study) :

| Compound Name | Docking Score |

|---|---|

| Formaldehyde-methylsilanetriol (1:1) | -5.68 |

| 1-Methyl-1,2-dihydro-3H-pyrazolo[...] | -5.67 |

| 6-Hydrazino-2,4(3H,5H)-pyrimidinedione | -5.63 |

| 2-Amino-5-fluoro-6-methyl-4-pyrimidinol | -5.62 |

Physicochemical and Pharmacokinetic Properties

- 6-Hydrazino-2,4(3H,5H)-pyrimidinedione: Predicted to have moderate solubility due to polar hydrazino and ketone groups. Its low molecular weight (~170) may favor bioavailability.

Biological Activity

6-Hydrazino-2,4(3H,5H)-pyrimidinedione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and pharmacological properties based on various research studies.

Chemical Structure and Properties

6-Hydrazino-2,4(3H,5H)-pyrimidinedione features a hydrazine group attached to a pyrimidinedione structure. This unique configuration is responsible for its biological activities. The compound can be synthesized through various chemical reactions involving hydrazine hydrate and pyrimidine derivatives.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of 6-hydrazino-2,4(3H,5H)-pyrimidinedione and its derivatives. For instance:

- Synthesis and Screening : A study synthesized various derivatives of hydrazinylpyrido[2,3-d]pyrimidin-4-ones and assessed their antibacterial and antifungal activities. Compounds derived from 6-hydrazino-2,4(3H,5H)-pyrimidinedione exhibited significant antimicrobial effects comparable to standard drugs with lower toxicity profiles .

- Inhibition Zones : The inhibition zones measured against different bacterial strains indicated that certain derivatives showed enhanced activity due to substituents on the aromatic rings. For example, compounds with electron-donating groups demonstrated higher antimicrobial activity .

Cytotoxic Activity

The cytotoxic potential of 6-hydrazino-2,4(3H,5H)-pyrimidinedione has been investigated against various cancer cell lines:

- Cell Line Studies : In vitro studies revealed that derivatives bearing specific substituents exhibited significant cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. Compounds with chlorophenyl substitutions showed the highest potency .

- Mechanism of Action : The cytotoxic effects are believed to be linked to the inhibition of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. Inhibiting PARP can enhance the effectiveness of chemotherapeutic agents by preventing cancer cells from repairing DNA damage .

Case Studies

Q & A

Q. What are the optimal synthetic routes for 6-hydrazino-2,4(3H,5H)-pyrimidinedione?

The synthesis of hydrazino-substituted pyrimidinediones typically involves condensation reactions between hydrazine derivatives and pyrimidine precursors. For example, 2-hydrazino-4,6-dimethylpyrimidine (a structural analog) is synthesized by refluxing dehydroacetic acid with hydrazine in ethanol, followed by rearrangement in acetic acid . A similar approach can be adapted for 6-hydrazino-2,4(3H,5H)-pyrimidinedione by substituting the starting materials with appropriate pyrimidine-2,4-dione derivatives. Key parameters include:

- Solvent selection : Ethanol or acetic acid for reflux.

- Reaction time : 6–12 hours under reflux conditions.

- Catalysts : Acidic conditions (e.g., HCl or AcOH) to facilitate cyclization .

Table 1: Synthesis Optimization Parameters

| Precursor | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Pyrimidine-2,4-dione | Ethanol | HCl | 72 | |

| Hydrazine hydrate | Acetic acid | None | 65 |

Q. How can 6-hydrazino-2,4(3H,5H)-pyrimidinedione be characterized using spectroscopic methods?

Structural elucidation requires a combination of techniques:

- ¹H/¹³C NMR : Peaks at δ 4.35 ppm (NH₂) and δ 162–168 ppm (C=O) confirm hydrazino and carbonyl groups, as seen in analogous pyrimidine derivatives .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 154 for C₅H₆N₄O₂) validate the molecular formula .

- IR spectroscopy : Bands near 1670 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch) .

Advanced Research Questions

Q. How does the hydrazino group in 6-hydrazino-2,4(3H,5H)-pyrimidinedione influence interactions with biological targets?

The hydrazino (-NH-NH₂) group enhances hydrogen-bonding capacity, critical for enzyme inhibition. For instance, pyrimidinediones with hydrazino substitutions inhibit aminoglycoside acetyltransferases (AAC(6′)-Ib) by forming hydrogen bonds with catalytic residues (e.g., Asp115 and His157) . Computational docking studies suggest that substituents on the hydrazino group modulate binding affinity by up to 3-fold .

Q. How can contradictions in catalytic activity data for pyrimidinedione derivatives across studies be resolved?

Discrepancies in enzymatic assays (e.g., lumazine synthase activity ) may arise from:

- Substrate purity : Impurities in 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione reduce catalytic turnover .

- Assay conditions : Variations in pH (optimal range: 7.5–8.5) or temperature (thermophilic vs. mesophilic enzymes) .

- Enzyme isoforms : Recombinant vs. native protein preparations . Solution : Standardize protocols using high-purity substrates (validated by HPLC) and control for isoform-specific activity .

Q. What strategies enhance the bioactivity of 6-hydrazino-2,4(3H,5H)-pyrimidinedione through structural modifications?

- Substitution at N-1/N-3 : Adding aryl or heteroaryl groups (e.g., furan-2-ylmethylidene) improves inhibition of HIV-1 reverse transcriptase by 10–50× .

- Side-chain functionalization : Introducing carboxylate groups (e.g., benzoic acid) enhances solubility and target engagement . Table 2: Structure-Activity Relationships

| Modification | Target Enzyme | IC₅₀ Improvement | Reference |

|---|---|---|---|

| Furan-2-ylmethylidene | AAC(6′)-Ib | 3-fold | |

| Benzoic acid substitution | Lumazine synthase | 8-fold |

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.